

Application Notes and Protocols for Clinical Trials of Camicinal in Diabetic Gastroparesis

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Compound of Interest

Compound Name: *Camicinal*

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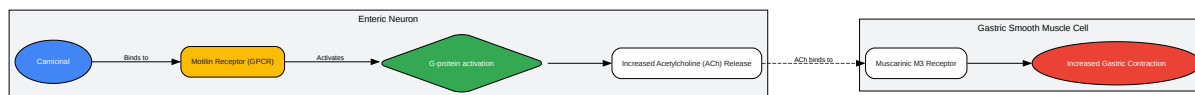
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Introduction

Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1] **Camicinal** (also known as GS-6615 or GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated as a prokinetic agent to improve gastric motility in these patients.[1][2] Motilin is a hormone that stimulates contractions of the upper gastrointestinal tract, and its receptor is a key target for treating disorders of gastric motility.[3][4] These application notes provide a comprehensive overview of the methodologies and protocols for conducting clinical trials of **Camicinal** in the context of diabetic gastroparesis, based on available data from preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

Camicinal acts as an agonist at the motilin receptor, which is a G-protein coupled receptor found on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] Activation of the motilin receptor by **Camicinal** is thought to stimulate gastric emptying primarily by increasing cholinergic activity in the enteric nervous system.[6] This leads to enhanced antral contractions and improved coordination of gastroduodenal motility.[6][7]



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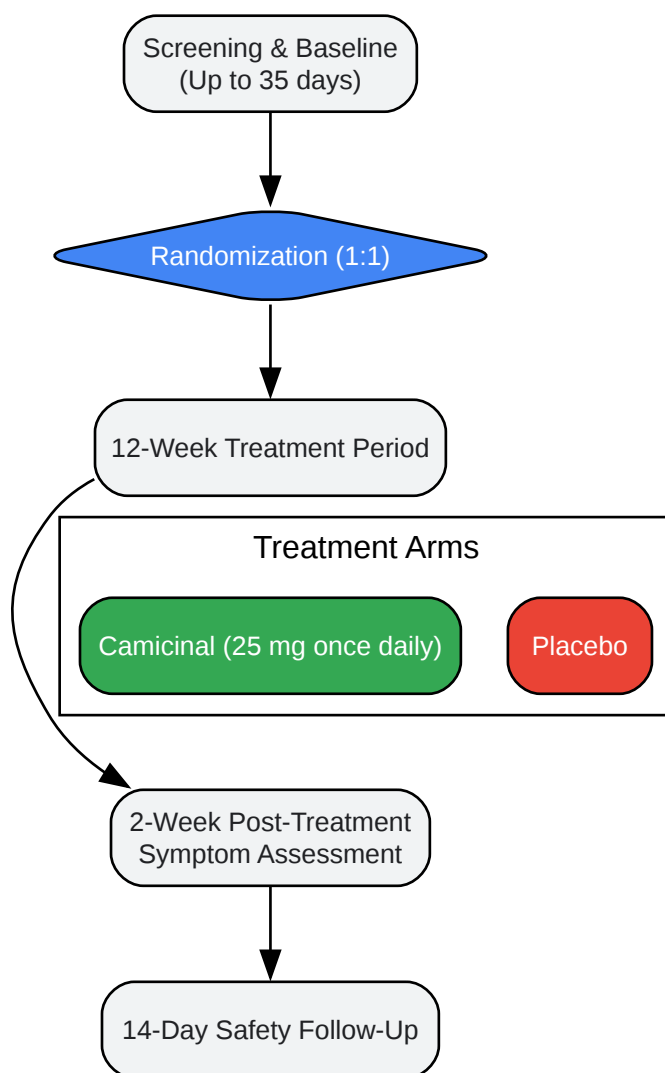
Caption: Camicinal Signaling Pathway.

Clinical Trial Design and Methodology

A key clinical trial investigating **Camicinal** for diabetic gastroparesis was a Phase II, randomized, double-blind, placebo-controlled study (NCT02210000).[8] The following sections detail the typical design and protocols for such a trial.

Study Design

The study was designed to assess the efficacy and safety of **Camicinal** in patients with Type 1 or Type 2 diabetes and a diagnosis of gastroparesis.[8]



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Caption: Phase II Clinical Trial Workflow.

Patient Population and Criteria

The target population for clinical trials of **Camicalin** in diabetic gastroparesis typically includes adults with a confirmed diagnosis.

Table 1: Inclusion and Exclusion Criteria for a Phase II Clinical Trial of **Camicalin** in Diabetic Gastroparesis

Criteria	Description
Inclusion Criteria	
Age	18 to 80 years, inclusive.[8]
Diagnosis	Type 1 or Type 2 diabetes mellitus (HbA1c \leq 11.0%).[8]
Confirmed gastroparesis at screening, defined by delayed gastric emptying.[8]	
Symptoms	At least a 3-month history of gastroparesis symptoms (e.g., post-prandial fullness, early satiety, nausea).[5]
Exclusion Criteria	
Gastrointestinal History	History of gastrectomy, major gastric surgery, or bowel obstruction within the previous 12 months.[8]
Use of botulinum toxin in the stomach within the last 6 months.[8]	
Concomitant Medications	Use of medications that could influence upper gastrointestinal motility (e.g., prokinetics, macrolide antibiotics, GLP-1 mimetics, anticholinergics, chronic opioids).
Other Conditions	Clinically significant gastrointestinal, hepatic, or renal disease.

Experimental Protocols

Gastric Emptying Assessment: ¹³C-Octanoic Acid Breath Test

The ¹³C-octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.

Protocol:

- **Patient Preparation:** The patient must fast overnight for at least 8 hours.
- **Baseline Breath Sample:** A baseline breath sample is collected into a labeled bag before the test meal is consumed.
- **Test Meal:** The standardized test meal consists of a scrambled egg containing ^{13}C -octanoic acid, two slices of white bread with butter/margarine, and a glass of water. The meal should be consumed within 10 minutes.
- **Breath Sample Collection:** Breath samples are collected at regular intervals, typically every 15-30 minutes, for a period of 4 to 6 hours after the meal.
- **Sample Analysis:** The concentration of $^{13}\text{CO}_2$ in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
- **Data Analysis:** The rate of $^{13}\text{CO}_2$ excretion is used to calculate the gastric emptying half-time ($t_{1/2}$) and other parameters.

Symptom Assessment: Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)

The GCSI-DD is a patient-reported outcome instrument used to assess the severity of gastroparesis symptoms.

Protocol:

- **Patient Training:** Patients should be trained on how to complete the diary accurately and consistently.
- **Daily Completion:** Patients complete the diary each evening, rating the severity of their symptoms over the preceding 24 hours.
- **Symptom Domains:** The diary includes questions about nausea, vomiting, early satiety, post-prandial fullness, and upper abdominal pain.

- **Scoring:** Symptoms are typically rated on a scale from 0 (none) to 4 or 5 (very severe). The number of vomiting episodes is also recorded.
- **Data Collection:** The daily scores are collected and used to calculate weekly and overall changes in symptom severity.

Data Presentation

The following tables summarize the expected endpoints and hypothetical data from a Phase II clinical trial of **Camicinal** in diabetic gastroparesis. Note: Specific quantitative results from the NCT02210000 trial are not publicly available and the data presented here are for illustrative purposes.

Table 2: Primary and Secondary Endpoints

Endpoint	Measurement
Primary Endpoint	
Change from Baseline in GCSI-DD Composite Score	Assessed at Week 12. [8]
Secondary Endpoints	
Change from Baseline in Gastric Emptying Half-Time (t1/2)	Measured by 13C-octanoic acid breath test. [8]
Responder Analysis based on GCSI-DD	Percentage of patients with a predefined level of symptom improvement.
Change from Baseline in individual GCSI-DD symptom scores	Nausea, vomiting, early satiety, post-prandial fullness, abdominal pain.
Safety and Tolerability	Incidence of adverse events, changes in vital signs, ECGs, and laboratory parameters. [9]

Table 3: Hypothetical Efficacy Results of a 12-Week Phase II Clinical Trial

Parameter	Camicinal (25 mg)	Placebo
GCSI-DD Composite Score		
Baseline (Mean ± SD)	3.2 ± 0.8	3.1 ± 0.9
Change from Baseline at Week 12 (Mean ± SD)	-1.5 ± 1.0	-0.8 ± 1.2
p-value vs. Placebo	<0.05	-
Gastric Emptying Half-Time (t _{1/2} , minutes)		
Baseline (Mean ± SD)	180 ± 45	175 ± 50
Change from Baseline at Week 12 (Mean ± SD)	-40 ± 30	-10 ± 25
p-value vs. Placebo	<0.01	-
Responder Rate (≥1-point improvement in GCSI-DD)		
Percentage of Responders	55%	35%
p-value vs. Placebo	<0.05	-

Table 4: Common Adverse Events (Hypothetical)

Adverse Event	Camicinal (25 mg) (n=57)	Placebo (n=57)
Abdominal Pain	8 (14.0%)	5 (8.8%)
Nausea	6 (10.5%)	7 (12.3%)
Diarrhea	5 (8.8%)	3 (5.3%)
Headache	4 (7.0%)	5 (8.8%)

Conclusion

The methodology for clinical trials of **Camicinal** in diabetic gastroparesis is centered around a robust, placebo-controlled design with well-defined patient populations and validated endpoints. The use of the GCSI-DD for symptom assessment and the ^{13}C -octanoic acid breath test for measuring gastric emptying are crucial components of these trials. The available evidence suggests that **Camicinal** has the potential to improve both the symptoms and the underlying pathophysiology of diabetic gastroparesis.[1][9] Further larger-scale clinical trials would be necessary to fully establish its efficacy and safety profile for this indication.

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